

CAS number and molecular structure of ethyl 2-methyl-2H-indazole-3-carboxylate

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Compound of Interest

Compound Name: *ethyl 2-methyl-2H-indazole-3-carboxylate*

Cat. No.: *B1310985*

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Technical Guide: Ethyl 2-methyl-2H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 2-methyl-2H-indazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, molecular structure, and synthetic methodologies, presented in a format tailored for research and development professionals.

Compound Identification and Properties

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a bicyclic aromatic heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	405275-87-8	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	Calculated
Molecular Weight	204.23 g/mol	[1]
Physical Form	Solid	[1]
Purity (Typical)	≥95%	[1]
SMILES	O=C(OCC)c1n(C)nc2c1cccc2	Predicted
InChI Key	Predicted based on structure	Predicted

Molecular Structure

The molecular structure of **ethyl 2-methyl-2H-indazole-3-carboxylate** consists of a bicyclic indazole core. A methyl group is attached to the nitrogen at position 2 (N2), and an ethyl carboxylate group is attached to the carbon at position 3.

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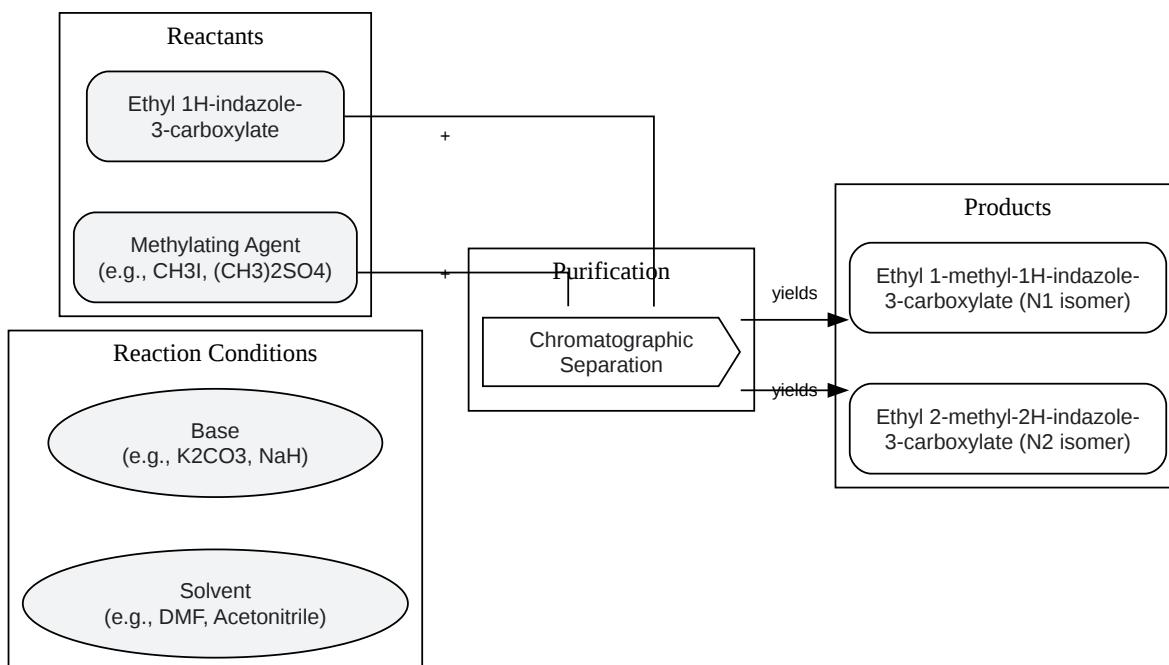
Figure 1. Molecular Structure of **Ethyl 2-methyl-2H-indazole-3-carboxylate**

Synthesis and Experimental Protocols

The synthesis of **ethyl 2-methyl-2H-indazole-3-carboxylate** is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the N-alkylation of a suitable indazole precursor. The alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.

Proposed Synthetic Pathway

A likely synthetic route involves the methylation of ethyl 1H-indazole-3-carboxylate. This reaction would proceed via nucleophilic substitution, where the indazole nitrogen attacks a methylating agent.



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A plausible synthetic pathway for **ethyl 2-methyl-2H-indazole-3-carboxylate**.

General Experimental Protocol (Inferred)

This protocol is inferred from procedures for analogous N-alkylation of indazole carboxylates.

- Preparation: To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

- Reaction: Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.
- Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired **ethyl 2-methyl-2H-indazole-3-carboxylate**.

Spectral Data (Predicted)

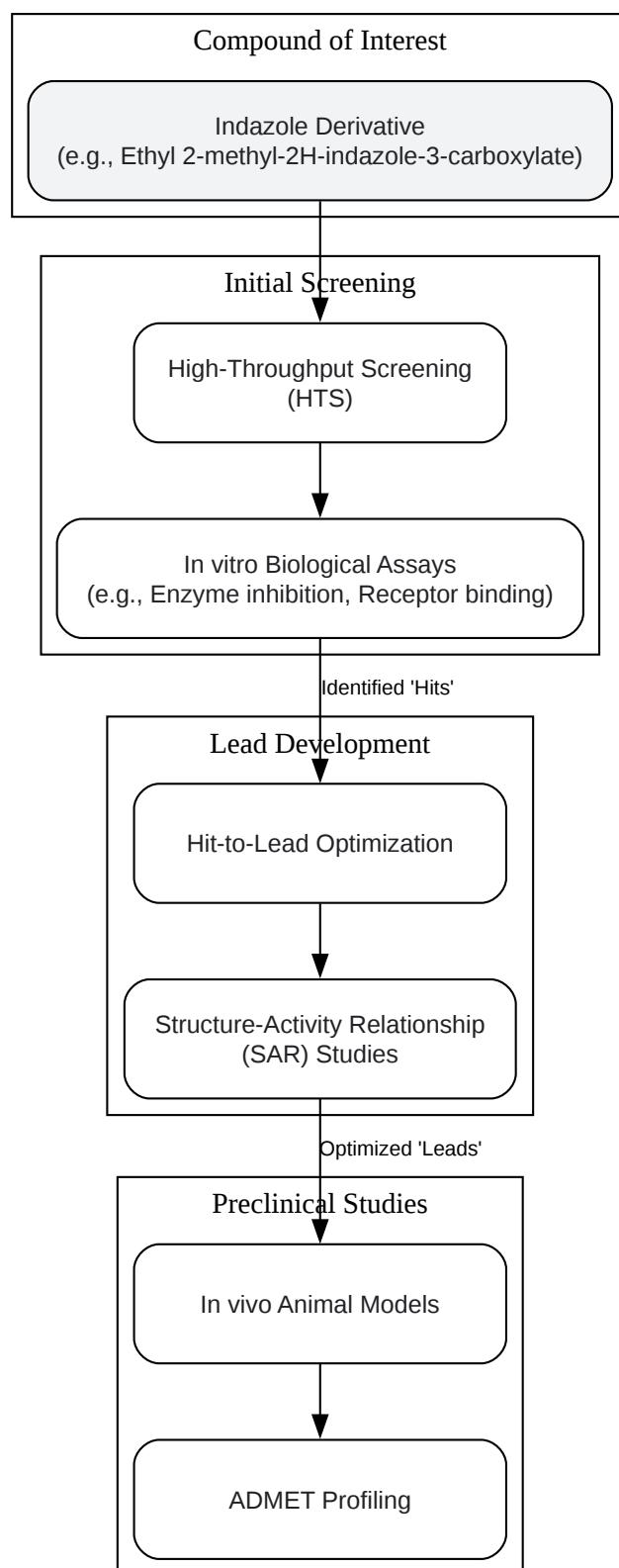
While specific spectral data for **ethyl 2-methyl-2H-indazole-3-carboxylate** is not readily available, the expected chemical shifts and signals can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectral Data

Technique	Predicted Data
¹ H NMR	Aromatic protons (4H, multiplet) in the range of 7.0-8.0 ppm. A singlet for the N-methyl group (3H) around 4.0-4.5 ppm. A quartet for the ethyl ester methylene group (2H) around 4.4 ppm and a triplet for the ethyl ester methyl group (3H) around 1.4 ppm.
¹³ C NMR	Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the ester around 160-165 ppm. The N-methyl carbon around 35-40 ppm. The ethyl ester methylene carbon around 61 ppm and the methyl carbon around 14 ppm.
Mass Spec	Expected molecular ion peak (M ⁺) at m/z = 204.09.
IR (KBr)	Aromatic C-H stretching around 3000-3100 cm ⁻¹ . C=O stretching of the ester around 1700-1720 cm ⁻¹ . C=N and C=C stretching in the aromatic region around 1450-1600 cm ⁻¹ .

Biological and Pharmacological Context

While no specific biological activity has been reported for **ethyl 2-methyl-2H-indazole-3-carboxylate** itself, the broader class of indazole derivatives is of significant interest in drug discovery.



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Logical workflow for the biological investigation of novel indazole derivatives.

Indazole-containing compounds have been investigated for a variety of therapeutic applications, including but not limited to:

- Oncology: As inhibitors of various kinases.
- Anti-inflammatory: Targeting enzymes such as cyclooxygenase (COX).
- Antimicrobial: Exhibiting activity against bacteria and fungi.
- Central Nervous System (CNS) Disorders: Acting on receptors such as serotonin (5-HT) receptors.

Given its structure, **ethyl 2-methyl-2H-indazole-3-carboxylate** may serve as a key intermediate in the synthesis of more complex, biologically active molecules. Its ester functionality provides a convenient handle for further chemical modifications, such as amide formation, to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Ethyl 2-methyl-2H-indazole-3-carboxylate is a valuable heterocyclic building block. While detailed experimental and biological data for this specific molecule are sparse in the public domain, its structural similarity to other well-studied indazole derivatives suggests its potential as a synthetic intermediate for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development.

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References

- 1. Ethyl 2-methyl-2H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
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